molecular formula C5H12ClNO B6273516 (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride CAS No. 2763741-38-2

(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride

Cat. No. B6273516
CAS RN: 2763741-38-2
M. Wt: 137.6
InChI Key:
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Description

(1S,2R)-2-(Aminomethyl)cyclobutan-1-ol hydrochloride, also known as (1S,2R)-AMCB, is an organic compound with a wide array of potential applications in scientific research. It is a synthetic molecule composed of an aminomethyl group attached to a cyclobutane ring. This compound has been extensively studied due to its unique properties and its potential to be used in a variety of research applications. In

Scientific Research Applications

(1S,2R)-AMCB has a wide range of potential applications in scientific research. It has been used as a model compound for the study of the conformational properties of cyclobutanes and as a model substrate for the study of enzyme kinetics. It has also been used as a ligand in the synthesis of metal complexes, as a substrate for the study of enzyme-catalyzed reactions, and as a model compound for the study of the biological activity of cyclobutanes.

Mechanism of Action

The mechanism of action of (1S,2R)-AMCB is not fully understood. It is believed that the aminomethyl group of the molecule interacts with the enzyme active site and the cyclobutane ring of the molecule interacts with the enzyme active site to form a complex. This complex then undergoes a series of chemical reactions leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S,2R)-AMCB are not well understood. However, it has been suggested that this molecule may have anti-inflammatory and anti-oxidant properties. In addition, it has been suggested that this compound may have a role in the regulation of gene expression and cell signaling pathways.
Advantages and Limitations for Laboratory Experiments
The main advantage of using (1S,2R)-AMCB in laboratory experiments is its relatively low cost and easy availability. This compound is also relatively stable, making it suitable for use in a variety of laboratory experiments. However, this compound is also relatively insoluble in water, which can limit its use in some applications. In addition, the mechanism of action of this compound is not fully understood, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of (1S,2R)-AMCB in scientific research. For example, further research could be conducted to determine the exact mechanism of action of this compound and its potential applications in drug development. In addition, further research could be conducted to explore the potential anti-inflammatory and anti-oxidant properties of this compound and its potential role in the regulation of gene expression and cell signaling pathways. Finally, further research could be conducted to explore the potential use of this compound in the synthesis of metal complexes and in the study of enzyme-catalyzed reactions.

Synthesis Methods

(1S,2R)-AMCB can be synthesized in a two-step process. The first step involves the condensation of formaldehyde and cyclobutanone to form a cyclobutane-1,2-diol. This reaction is catalyzed by a base such as sodium hydroxide and is conducted at a temperature of 80-90°C for a period of 6-8 hours. The second step involves the substitution of the hydroxyl groups of the cyclobutane-1,2-diol with an aminomethyl group. This reaction is conducted at a temperature of 60-70°C for a period of 8-10 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "Cyclobutanone", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with formaldehyde and ammonium chloride in the presence of sodium hydroxide to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to form the amine intermediate.", "Step 3: The amine intermediate is reacted with hydrochloric acid to form (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride." ] }

CAS RN

2763741-38-2

Product Name

(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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